1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a biphenyl group, a piperidine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the piperidine ring is often prepared via reductive amination. The final step involves the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for the coupling reactions and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.
Reduction: The biphenyl group can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with receptor sites, while the piperidine ring can form hydrogen bonds with amino acid residues. This dual interaction facilitates the modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylpiperidin-1-yl)propan-2-ol
- N-Methyl-4-piperidinol
Uniqueness
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its combination of a biphenyl group and a piperidine ring, which is not commonly found in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-17-11-13-22(14-12-17)15-19(23)16-24-21-10-6-5-9-20(21)18-7-3-2-4-8-18;/h2-10,17,19,23H,11-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOTJPYNICRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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